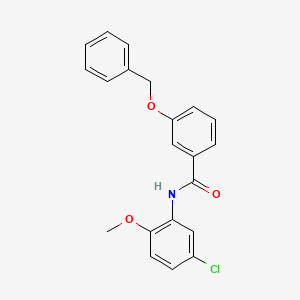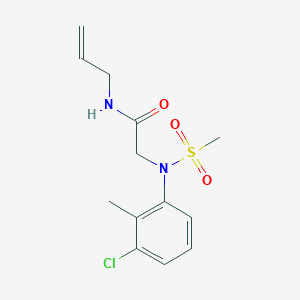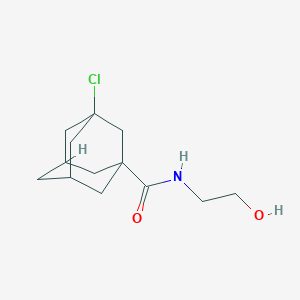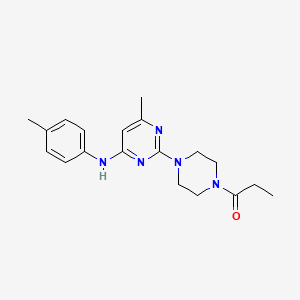![molecular formula C14H17Cl2NO6 B4974365 4-[2-(2,6-dichlorophenoxy)ethyl]morpholine oxalate](/img/structure/B4974365.png)
4-[2-(2,6-dichlorophenoxy)ethyl]morpholine oxalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[2-(2,6-dichlorophenoxy)ethyl]morpholine oxalate, also known as DCMO, is a chemical compound that has been widely used in scientific research. It is a morpholine derivative that has been synthesized for various applications, including as a chemical probe for biological studies.
科学研究应用
4-[2-(2,6-dichlorophenoxy)ethyl]morpholine oxalate has been used in various scientific research applications, including as a chemical probe for studying the function of G protein-coupled receptors (GPCRs). GPCRs are membrane proteins that play a crucial role in cell signaling and are important drug targets. 4-[2-(2,6-dichlorophenoxy)ethyl]morpholine oxalate has been shown to selectively bind to a specific subtype of GPCR, the kappa opioid receptor, and modulate its activity. This has provided valuable insights into the function of this receptor and its potential as a drug target.
作用机制
4-[2-(2,6-dichlorophenoxy)ethyl]morpholine oxalate is a selective antagonist of the kappa opioid receptor, which is involved in pain perception, stress response, and addiction. By binding to this receptor, 4-[2-(2,6-dichlorophenoxy)ethyl]morpholine oxalate can block its activity and modulate downstream signaling pathways. This can lead to a reduction in pain and stress-related behaviors, as well as a potential therapeutic effect in addiction.
Biochemical and Physiological Effects:
4-[2-(2,6-dichlorophenoxy)ethyl]morpholine oxalate has been shown to have a range of biochemical and physiological effects in various animal models. In rats, 4-[2-(2,6-dichlorophenoxy)ethyl]morpholine oxalate has been shown to reduce pain-related behaviors in a dose-dependent manner. It has also been shown to reduce stress-related behaviors, such as anxiety and depression, in mice. Additionally, 4-[2-(2,6-dichlorophenoxy)ethyl]morpholine oxalate has been shown to have a potential therapeutic effect in addiction, as it can reduce drug-seeking behaviors in rats.
实验室实验的优点和局限性
4-[2-(2,6-dichlorophenoxy)ethyl]morpholine oxalate has several advantages for lab experiments, including its selectivity for the kappa opioid receptor and its stability as an oxalate salt. However, there are also limitations to its use, including its potential toxicity and the need for specialized equipment and expertise for its synthesis and handling.
未来方向
There are several future directions for the use of 4-[2-(2,6-dichlorophenoxy)ethyl]morpholine oxalate in scientific research. One potential application is in the development of new drugs for pain and addiction, as 4-[2-(2,6-dichlorophenoxy)ethyl]morpholine oxalate has shown promise in reducing pain-related behaviors and drug-seeking behaviors in animal models. Additionally, 4-[2-(2,6-dichlorophenoxy)ethyl]morpholine oxalate could be used as a chemical probe for studying other GPCRs and their downstream signaling pathways. Finally, further research is needed to fully understand the biochemical and physiological effects of 4-[2-(2,6-dichlorophenoxy)ethyl]morpholine oxalate and its potential as a therapeutic agent.
合成方法
4-[2-(2,6-dichlorophenoxy)ethyl]morpholine oxalate can be synthesized through a multi-step process that involves the reaction of 2,6-dichlorophenol with ethylene oxide to form 2-(2,6-dichlorophenoxy)ethanol. This intermediate is then reacted with morpholine in the presence of a base to form 4-[2-(2,6-dichlorophenoxy)ethyl]morpholine oxalate. The final product can be obtained as an oxalate salt, which is more stable and easier to handle than the free base.
属性
IUPAC Name |
4-[2-(2,6-dichlorophenoxy)ethyl]morpholine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2NO2.C2H2O4/c13-10-2-1-3-11(14)12(10)17-9-6-15-4-7-16-8-5-15;3-1(4)2(5)6/h1-3H,4-9H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNBJLALZGBIYQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC2=C(C=CC=C2Cl)Cl.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl2NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(2,6-Dichlorophenoxy)ethyl]morpholine;oxalic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1-{1-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B4974287.png)

![3-[4-(2,3-dimethoxybenzoyl)-1-piperazinyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B4974291.png)


![N-[4-(anilinosulfonyl)phenyl]cyclopentanecarboxamide](/img/structure/B4974313.png)

![ethyl 4-[(3-chloro-4-fluorophenyl)amino]-4-oxobutanoate](/img/structure/B4974338.png)


![1-{[6-(isopropylthio)hexyl]oxy}-2,3,5-trimethylbenzene](/img/structure/B4974376.png)

![methyl 6-methyl-2-[(2-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4974381.png)
